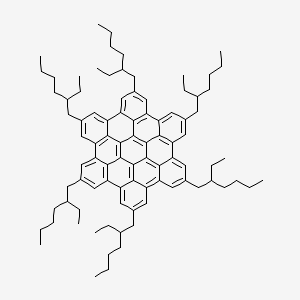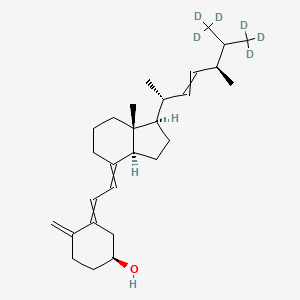
Vitamin D2 (26,26,26,27,27,27-d6)
Descripción general
Descripción
Vitamin D2 (26,26,26,27,27,27-d6), also known as Ercalcidiol-d6, is a deuterated form of Vitamin D2 . It is a nutrient that your body needs for building and maintaining healthy bones . It is a fat-soluble vitamin that is naturally present in a few foods, added to others, and available as a dietary supplement . It is also produced endogenously when ultraviolet (UV) rays from sunlight strike the skin and trigger vitamin D synthesis .
Synthesis Analysis
Vitamin D2 is synthesized when UVB light leads to the formation of vitamin D2 from ergosterol, a compound found in plant oils . The major natural source of vitamin D is the synthesis of cholecalciferol in the lower layers of the skin, through a photochemical reaction with Ultraviolet B (UV-B) radiation from sun exposure or UV-B lamps .Molecular Structure Analysis
The molecular formula of Vitamin D2 (26,26,26,27,27,27-d6) is C28H38D6O . This indicates that it has 28 carbon atoms, 38 hydrogen atoms, 6 deuterium atoms, and 1 oxygen atom .Chemical Reactions Analysis
Vitamin D from the diet, or from skin synthesis, is biologically inactive. It is activated by two protein enzyme hydroxylation steps, the first in the liver and the second in the kidneys . Cholecalciferol is converted in the liver to calcifediol (25-hydroxycholecalciferol); ergocalciferol is converted to 25-hydroxyergocalciferol .Physical And Chemical Properties Analysis
Vitamin D2 (26,26,26,27,27,27-d6) is a fat-soluble vitamin . It is a family of nutrients that shares similarities in chemical structure . The molecular weight of Vitamin D2 (26,26,26,27,27,27-d6) is 402.685330668 .Aplicaciones Científicas De Investigación
Osteoporosis, Obesity, and Diabetes
Vitamin D (including D2) plays a significant role in skeletal and nonskeletal tissues. It helps in preventing and/or treating osteoporosis, obesity, and Type 2 diabetes mellitus (T2DM). Vitamin D aids in bone metabolism, increases plasma levels of calcium and phosphorus, regulates osteoblast and osteoclast activity, and combats parathyroid hormone (PTH) hypersecretion, which promotes bone formation and helps in treating osteoporosis (Cândido & Bressan, 2014).
Diabetes Prevention Trial
The Vitamin D and Type 2 Diabetes (D2d) study is a randomized clinical trial designed to examine whether there is a causal relationship between vitamin D supplementation and the development of diabetes in people at high risk for type 2 diabetes (Pittas et al., 2014).
Comparison with Vitamin D3
A systematic review and meta-analysis indicated that vitamin D3 is more efficacious at raising serum 25-hydroxyvitamin D concentrations than vitamin D2. This suggests that vitamin D3 could potentially become the preferred choice for supplementation. However, further research is required to understand the effects across different demographics (Tripkovic et al., 2012).
Effects on the Immune System
Both vitamins D2 and D3 have overlapping but different effects on the human immune system. They influence gene expression in ways that can shift the immune system to a more tolerogenic status. Notably, vitamin D3 supplementation stimulated gene expression associated with interferon activity, which is critical to the innate response to infections (Durrant et al., 2022).
Immunomodulatory Agents
The active form of vitamin D, 1,25-dihydroxyvitamin D(3), exerts immunoregulatory activities and has clinical applications in treating autoimmune diseases like psoriasis, as well as in managing autoimmune diseases and allograft rejection (Mathieu & Adorini, 2002).
Vitamin D Deficiency Screening
A study developed a liquid chromatography/tandem mass spectrometry assay for 25-hydroxy vitamin D2 and D3 in dried blood spots. This can be valuable in large-scale screening for vitamin D deficiency, which is emerging as an important risk factor for diseases like diabetes and metabolic syndrome (Newman et al., 2009).
Vitamin D2 vs D3 in BMD
The bioavailability and effects of vitamin D2 and D3 on bone mineral density (BMD) have been researched, indicating differing impacts and suggesting that D3 might be more effective than D2 in maintaining serum 25-hydroxyvitamin D status over winter months (Logan et al., 2012).
Vitamin D and Health in the 21st Century
Research has highlighted the importance of vitamin D in health maintenance and disease prevention, beyond its traditional role in bone health. This necessitates reevaluation of nutritional guidelines for vitamin D intake (Brannon et al., 2008).
Vitamin D Supplementation Guidelines
Numerous agencies and scientific organizations have developed recommendations for vitamin D supplementation and guidance on optimal serum concentrations. These guidelines vary depending on one's health outcome concerns, age, body weight, latitude of residence, dietary, and cultural habits (Płudowski et al., 2018).
Safety And Hazards
Direcciones Futuras
Vitamin D deficiency is a common worldwide problem . It primarily causes issues with your bones and muscles . Despite all these methods to get Vitamin D, Vitamin D deficiency is a common worldwide problem . Therefore, the future directions could involve finding more efficient ways to prevent Vitamin D deficiency and exploring its other potential health benefits.
Propiedades
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5R)-7,7,7-trideuterio-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECHNRXZTMCUDQ-MPZUWEMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vitamin D2 (26,26,26,27,27,27-d6) | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



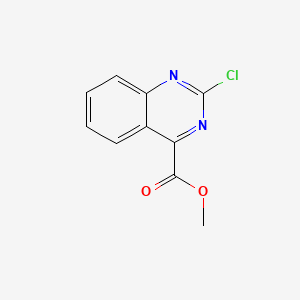
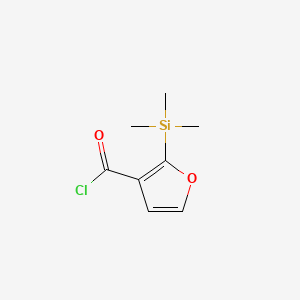

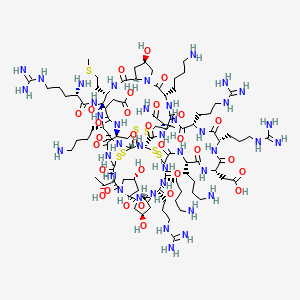
![Imidazo[1,2-a]pyrimidin-3-ol](/img/structure/B584301.png)
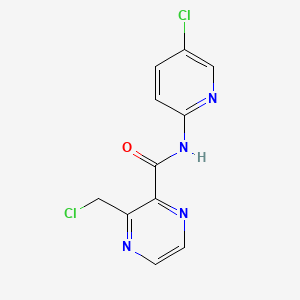
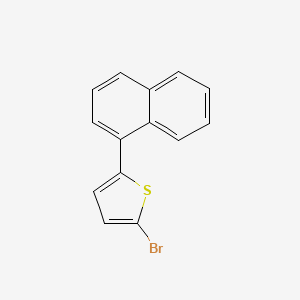
![2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B584305.png)
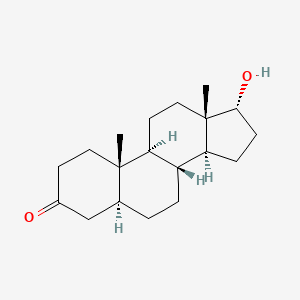
![2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene](/img/structure/B584310.png)
